molecular formula C21H23N3O2 B5954414 8,9-Diethoxy-5-(methylethyl)indolo[2,3-b]quinoxaline

8,9-Diethoxy-5-(methylethyl)indolo[2,3-b]quinoxaline

Cat. No.: B5954414
M. Wt: 349.4 g/mol
InChI Key: AVSKKEXUHZRCPL-UHFFFAOYSA-N
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Description

8,9-Diethoxy-5-(methylethyl)indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a subject of interest for researchers exploring new therapeutic agents and materials.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indolo[2,3-b]quinoxaline derivatives typically involves condensation reactions. One common method is the condensation of isatin with o-phenylenediamine in the presence of Brønsted acids such as acetic, formic, or hydrochloric acid . Another approach involves the use of transition-metal-catalyzed cross-coupling reactions and direct C–H functionalization . For instance, Ru(II)-catalyzed tandem ortho-C–H functionalization reactions of 2-arylquinoxalines with sulfonyl azide, followed by one-pot oxidation, have been reported to yield high product yields .

Industrial Production Methods

Industrial production methods for 8,9-Diethoxy-5-(methylethyl)indolo[2,3-b]quinoxaline are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow processes, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

8,9-Diethoxy-5-(methylethyl)indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can convert the quinoxaline ring to a dihydroquinoxaline structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indoloquinoxaline framework.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions include various substituted indoloquinoxalines, which can exhibit different biological and chemical properties depending on the nature of the substituents.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8,9-Diethoxy-5-(methylethyl)indolo[2,3-b]quinoxaline is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of ethoxy groups at positions 8 and 9, along with a methylethyl group at position 5, distinguishes it from other indoloquinoxaline derivatives and may contribute to its distinct pharmacological properties.

Properties

IUPAC Name

2,3-diethoxy-6-propan-2-ylindolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-5-25-18-11-15-16(12-19(18)26-6-2)23-21-20(22-15)14-9-7-8-10-17(14)24(21)13(3)4/h7-13H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSKKEXUHZRCPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)N=C3C4=CC=CC=C4N(C3=N2)C(C)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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